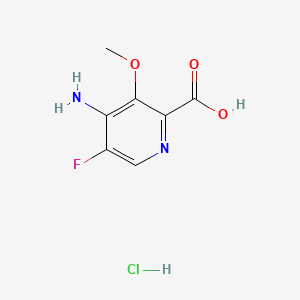

4-Amino-5-fluoro-3-methoxypyridine-2-carboxylicacidhydrochloride

Description

4-Amino-5-fluoro-3-methoxypyridine-2-carboxylic acid hydrochloride is a pyridine derivative characterized by a fluorine atom at position 5, a methoxy group at position 3, and an amino group at position 4, with a carboxylic acid substituent at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications.

Properties

CAS No. |

2731010-93-6 |

|---|---|

Molecular Formula |

C7H8ClFN2O3 |

Molecular Weight |

222.60 g/mol |

IUPAC Name |

4-amino-5-fluoro-3-methoxypyridine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C7H7FN2O3.ClH/c1-13-6-4(9)3(8)2-10-5(6)7(11)12;/h2H,1H3,(H2,9,10)(H,11,12);1H |

InChI Key |

PUIDRCDTLBEKKL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CN=C1C(=O)O)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable fluorine source is introduced into the pyridine ring . The reaction conditions often involve the use of polar aprotic solvents and bases to facilitate the substitution.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, starting from commercially available pyridine derivatives. The process may include steps such as halogenation, methoxylation, and amination, followed by purification and crystallization to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-fluoro-3-methoxypyridine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluorine atom can yield various substituted pyridine derivatives .

Scientific Research Applications

4-Amino-5-fluoro-3-methoxypyridine-2-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-5-fluoro-3-methoxypyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The methoxy group can also play a role in modulating the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine-Based Hydrochloride Salts in Pharmaceuticals

Compound : Tapentadol Hydrochloride

- Structural Differences : Features a bicyclic structure with a tertiary amine, unlike the simpler pyridine backbone of the target compound.

- Application : A centrally acting analgesic used for moderate-to-severe pain management .

- Relevance : The hydrochloride salt in both compounds improves bioavailability, but the absence of a carboxylic acid group in tapentadol highlights divergent pharmacological targets.

Compound : Jatrorrhizine Hydrochloride and Berberine Hydrochloride

- Structural Differences: Both are protoberberine alkaloids with complex fused rings, contrasting with the monosubstituted pyridine core of the target molecule.

- Application : Used in traditional medicine for anti-inflammatory and antimicrobial effects .

- Relevance : The hydrochloride form in these alkaloids enhances water solubility, a feature shared with the target compound, but their biological activities are tied to planar aromatic systems absent in the target molecule.

Data Table: Key Properties of Compared Compounds

Research Findings and Limitations

- Agrochemical Potential: The herbicidal activity of structurally related arylpicolinic acids (e.g., ) suggests the target compound could be optimized for weed control, though substitution patterns require empirical validation.

- Pharmaceutical Gaps: No direct evidence links the target compound to known drug mechanisms, but its solubility profile aligns with hydrochlorides used in drug formulations (e.g., ).

- Stability Insights : Analogous hydrochloride salts (e.g., Nicardipine HCl) demonstrate enhanced stability in acidic environments, a critical factor for the target compound’s formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.